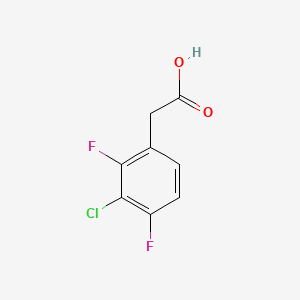

3-Chloro-2,4-difluorophenylacetic acid

描述

Overview of Halogenated Phenylacetic Acid Derivatives in Academic Inquiry

In academic and industrial laboratories, halogenated phenylacetic acid derivatives are frequently employed as precursors in the synthesis of novel compounds. ascensusspecialties.com The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring or the acetic acid side chain imparts unique chemical properties that are not present in the parent phenylacetic acid molecule. These properties are leveraged by chemists to direct the outcomes of chemical reactions, often enabling synthetic pathways that would otherwise be difficult to achieve. researchgate.net For instance, α-chlorophenylacetic acids are recognized as synthons with considerable potential, though their accessibility has historically been a limiting factor. researchgate.net The development of efficient chlorination and fluorination techniques continues to be an active area of research, aiming to make these valuable intermediates more readily available for exploitation in synthesis. researchgate.nethokudai.ac.jp

The Significance of Halogenation Patterns in Aromatic Compounds for Research Focus

The type, number, and position of halogen atoms on an aromatic ring—known as the halogenation pattern—profoundly influence the molecule's physicochemical properties. This includes its acidity, lipophilicity, metabolic stability, and electronic characteristics. chemrxiv.org The strategic placement of halogens is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.com

Halogens exert their influence through a combination of inductive and resonance effects. researchgate.net While all halogens are more electronegative than carbon and thus exert a powerful electron-withdrawing inductive effect (-I), they can also donate electron density to the aromatic ring via a resonance effect (+R). researchgate.net The balance between these opposing effects is determined by the specific halogen and its position on the ring, which in turn dictates the molecule's reactivity and interaction with biological targets or other molecules. researchgate.net For example, the reactivity of halogens in electrophilic aromatic substitution decreases down the group (F > Cl > Br > I). numberanalytics.com This precise control over molecular properties makes the study of halogenation patterns a critical aspect of designing compounds with desired functions, from enhanced biological activity in pharmaceuticals to specific thermal properties in polymers. numberanalytics.comchemrxiv.org

Positioning 3-Chloro-2,4-difluorophenylacetic Acid within the Broader Scope of Fluorinated and Chlorinated Aromatic Carboxylic Acids

This compound belongs to the family of polysubstituted aromatic carboxylic acids, specifically those containing both chlorine and fluorine atoms. Such mixed-halogenated compounds are of particular interest as they combine the distinct electronic and steric properties of different halogens. Fluorine, with its high electronegativity and small size, can significantly alter properties like metabolic stability and binding affinity. chemrxiv.org Chlorine, being larger and more polarizable, offers different steric and electronic contributions.

This specific compound serves primarily as a specialized chemical building block or synthetic intermediate. chemicalbook.com Its structure is designed for use in creating more complex, often biologically active, molecules where the specific 3-chloro-2,4-difluoro substitution pattern is required to achieve a desired therapeutic effect or other functional property. The synthesis of such highly specific fluorinated and chlorinated building blocks is a key area of development, as they are essential for producing new pharmaceuticals, agrochemicals, and advanced materials. ascensusspecialties.comhokudai.ac.jp The presence of the carboxylic acid group provides a reactive handle for further chemical modification, such as amide bond formation or esterification, allowing for its incorporation into larger molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1017789-91-3 (Note: Some sources cite other numbers like 886761-66-6) nashpharmatech.com |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | Typically a solid |

| Class | Halogenated Aromatic Carboxylic Acid |

Table 2: Comparison of Related Phenylacetic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2,4-Difluorophenylacetic acid | 81228-09-3 | C₈H₆F₂O₂ | Used in the synthesis of nonpolar peptide nucleic acid monomers. sigmaaldrich.com |

| 3-Chloro-4-fluorophenylacetic acid | 705-79-3 | C₈H₆ClFO₂ | A useful intermediate for organic synthesis. chemicalbook.com |

| α,α-Difluorophenylacetic acid | 360-03-2 | C₈H₆F₂O₂ | Used to introduce a benzylic difluoromethylene group via radical decarboxylation. ossila.com |

| Phenylacetic acid | 103-82-2 | C₈H₈O₂ | The parent compound, used in various syntheses and as a precursor. |

Structure

3D Structure

属性

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENNVWWQJGUCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279737 | |

| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-66-6 | |

| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,4 Difluorophenylacetic Acid and Analogs

Advanced Synthetic Routes to 3-Chloro-2,4-difluorophenylacetic Acid

The construction of the this compound molecule can be approached from different starting materials and through various chemical reactions. The choice of a particular route often depends on the availability of precursors, desired yield and purity, and scalability.

In a laboratory setting, several multi-step synthetic sequences can be employed to produce this compound. These protocols often rely on well-established named reactions and require careful optimization of each step.

A common strategy for the synthesis of substituted phenylacetic acids involves the use of halogenated aromatic precursors. For this compound, a plausible starting material is 1-bromo-3-chloro-2,4-difluorobenzene (B1362216). The synthesis can proceed via the formation of a Grignard reagent, followed by carboxylation.

The initial step involves the reaction of 1-bromo-3-chloro-2,4-difluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. The reactivity of the C-Br bond is significantly higher than the C-Cl bond, allowing for selective formation of the magnesium adduct at the site of the bromine atom. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start.

Once the Grignard reagent is formed, it is cooled and reacted with solid carbon dioxide (dry ice). The nucleophilic Grignard carbon attacks the electrophilic carbon of CO2. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the resulting carboxylate to yield this compound.

Another potential route starting from a brominated precursor is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This would first involve the synthesis of 3-chloro-2,4-difluoroacetophenone. This ketone can be prepared via Friedel-Crafts acylation of 1-chloro-2,4-difluorobenzene (B74516) with acetyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting acetophenone (B1666503) derivative can then be reacted with morpholine (B109124) and elemental sulfur. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction transforms the acetyl group into a thioamide, which upon subsequent hydrolysis, yields the desired phenylacetic acid. wikipedia.orgorganic-chemistry.orgresearchgate.net

The synthesis of the target molecule necessitates the precise placement of chloro and fluoro substituents on the benzene (B151609) ring, followed by the introduction of the acetic acid side chain.

Aromatic Halogenation: The precursor 1-bromo-3-chloro-2,4-difluorobenzene can be synthesized through multi-step sequences starting from simpler aromatic compounds. For instance, the synthesis of the related 3-chloro-2,4,5-trifluorobenzoic acid has been achieved through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. researchgate.net A similar strategy could be envisioned for the synthesis of the precursors to this compound, potentially starting from a difluoroaniline derivative.

Side-Chain Introduction: Besides the Grignard and Willgerodt-Kindler reactions, other methods for introducing the acetic acid side chain include:

From Toluene (B28343) Derivatives: A plausible route starts with 3-chloro-2,4-difluorotoluene. Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator would yield 3-chloro-2,4-difluorobenzyl bromide. This can then be converted to the nitrile by reaction with sodium cyanide, followed by hydrolysis to the carboxylic acid. Alternatively, the benzyl (B1604629) bromide can be carbonylated using carbon monoxide and a palladium catalyst to give the phenylacetic acid. google.com

Arndt-Eistert Synthesis: This method allows for the one-carbon homologation of a carboxylic acid. researchgate.netsemanticscholar.orgsciencedaily.com Starting from 3-chloro-2,4-difluorobenzoic acid, it would first be converted to its acid chloride using thionyl chloride or oxalyl chloride. researchgate.netsemanticscholar.orgsciencedaily.com Reaction with diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane) would form a diazoketone. researchgate.netsemanticscholar.orgsciencedaily.com This intermediate, in the presence of a silver catalyst, undergoes a Wolff rearrangement to form a ketene, which is then hydrolyzed to this compound. researchgate.netsemanticscholar.orgsciencedaily.com

A summary of potential reaction conditions is presented in the table below.

| Method | Starting Material | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|---|

| Grignard Reaction | 1-bromo-3-chloro-2,4-difluorobenzene | Mg, CO₂, H₃O⁺ | Grignard reagent | Anhydrous ether solvent, low temperature for carboxylation |

| Willgerodt-Kindler | 3-chloro-2,4-difluoroacetophenone | S₈, Morpholine, then H₃O⁺/H⁺ | Thiomorpholide | Reflux conditions, followed by acidic or basic hydrolysis |

| From Toluene | 3-chloro-2,4-difluorotoluene | 1. NBS, AIBN 2. NaCN 3. H₃O⁺/H⁺ | Benzyl bromide, then benzyl cyanide | Radical initiation, followed by nucleophilic substitution and hydrolysis |

| Arndt-Eistert Synthesis | 3-chloro-2,4-difluorobenzoic acid | 1. SOCl₂ 2. CH₂N₂ (or TMS-diazomethane) 3. Ag₂O, H₂O | Acid chloride, then diazoketone | Anhydrous conditions for acid chloride and diazoketone formation, then Wolff rearrangement |

Optimizing the yield and ensuring the purity of the final product are critical aspects of laboratory synthesis. For any of the proposed synthetic routes, optimization would involve systematically varying reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC), which allows for a quick assessment of the consumption of starting materials and the formation of the product.

| Technique | Purpose | Expected Information |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Rf value of the product compared to starting materials |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to C₈H₅ClF₂O₂ |

| ¹H NMR Spectroscopy | Structural confirmation (proton environment) | Signals for the aromatic proton and the methylene (B1212753) protons of the acetic acid side chain with appropriate splitting patterns |

| ¹³C NMR Spectroscopy | Structural confirmation (carbon skeleton) | Signals for the eight distinct carbon atoms in the molecule |

| ¹⁹F NMR Spectroscopy | Structural confirmation (fluorine environment) | Two distinct signals for the two non-equivalent fluorine atoms |

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. These include the cost and availability of raw materials, the safety of the chemical processes, the efficiency of the reactions, and the environmental impact of the production.

The Willgerodt-Kindler reaction, particularly under phase-transfer catalysis (PTC) conditions, could be a viable option for industrial synthesis as it often involves simpler and safer reagents. sciencedaily.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comchemicalbook.com In the context of synthesizing this compound, several green chemistry strategies could be implemented.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. semanticscholar.org For instance, some Willgerodt-Kindler reactions have been successfully carried out in ionic liquids or even under solvent-free conditions. semanticscholar.org The use of solid-state reactions, or mechanochemistry, is another emerging green technique that can reduce solvent usage. rsc.org

Catalysis: The use of catalytic processes is a cornerstone of green chemistry as it can improve reaction efficiency and reduce waste. This includes the use of recyclable catalysts. For fluorination reactions, the development of new, less hazardous fluorinating agents and catalytic methods is an active area of research. dovepress.com

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The Arndt-Eistert synthesis, for example, has a relatively low atom economy due to the loss of nitrogen gas.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green alternative for the synthesis of fluorinated compounds under mild conditions. nih.gov For example, the production of phenylacetic acids from styrene (B11656) oxides using whole-cell biocatalysts has been reported. researchgate.net While not yet specific to this compound, this approach holds promise for future sustainable production methods.

Electrosynthesis: The use of electricity to drive chemical reactions, known as electrosynthesis, is another green approach. It has been successfully used for the synthesis of various fluorine-containing aromatic carboxylic acids from carbon dioxide and fluorinated aromatic compounds. hokudai.ac.jp

The development of a truly green synthesis for this compound would likely involve a combination of these strategies, moving away from traditional stoichiometric reagents and hazardous solvents towards more sustainable catalytic and bio-catalytic methods.

Industrial Production Considerations and Scalability Studies

Catalytic Systems for Carbonylation Reactions in Related Syntheses

The introduction of a carbonyl group to an aromatic ring is a cornerstone of synthesizing phenylacetic acid derivatives. Palladium-catalyzed carbonylation reactions are a powerful and versatile tool for converting aryl halides and related compounds into carboxylic acids, esters, and amides. researchgate.netresearchgate.netchimia.ch This transformation has seen significant development since its initial discovery, leading to a wide array of efficient palladium catalysts suitable for various carbonylative processes. researchgate.net

The fundamental mechanism of palladium-catalyzed carbonylation involves the oxidative addition of an aryl halide to a Pd(0) species, which is often considered the rate-determining step, particularly for less reactive aryl chlorides. chimia.ch This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond and subsequent reaction with a nucleophile to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The reactivity and efficiency of these catalytic systems can be finely tuned through the use of various ancillary ligands, such as phosphines. researchgate.net

Catalytic systems often employ palladium complexes like [PdCl2(PPh3)2] or those derived from ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). chimia.chelectronicsandbooks.com To circumvent the use of highly toxic and difficult-to-handle CO gas, alternative CO sources have been developed. electronicsandbooks.com Phenyl formate (B1220265) and formic acid have emerged as promising substitutes, decomposing under reaction conditions to release CO in situ. organic-chemistry.orgrsc.org For instance, palladium-catalyzed carbonylation of aryl halides using phenyl formate proceeds under mild conditions (80°C) and demonstrates high tolerance for various functional groups. electronicsandbooks.comorganic-chemistry.org Similarly, formic acid can be used as a CO source for the alkoxycarbonylation of aryl halides with phenols. rsc.org

The choice of catalyst, ligand, CO source, and reaction conditions is critical for achieving high yields and selectivity. For example, organopalladium complexes derived from 2-iodobenzeneethanol have proven to be efficient catalysts for the carbonylation of arylmethyl halides at low CO pressures (1–4 bar). electronicsandbooks.com

Table 1: Comparison of Catalytic Systems for Carbonylation of Aryl Halides

| Catalyst System | CO Source | Substrate | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| PdCl2(PPh3)2 / n-Bu4NI | CO Gas (5 atm) | Benzyl Chloride | 95 °C | Phenylacetic Acid | electronicsandbooks.com |

| Pd/P(t-Bu)3 or Pd/Xantphos | Phenyl Formate | Aryl/Alkenyl Halides | 80 °C, NEt3 base | Phenyl Esters | organic-chemistry.org |

| Pd(OAc)2 / dppf | Formic Acid / Acetic Anhydride (B1165640) | Aryl Halides / Phenols | 80 °C, DBU base | Aryl Benzoates | rsc.org |

| Palladium / Phosphine Ligands | CO Gas | Aryl Halides | Varies, often with base | Carboxylic Acids/Derivatives | researchgate.net |

Phase Transfer Catalysis in Halogenated Phenylacetic Acid Production

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. biomedres.usprinceton.edu This technique is particularly valuable in organic synthesis for its mild reaction conditions, simple procedures, and use of inexpensive and environmentally safer reagents. wiley-vch.de In the context of producing halogenated phenylacetic acids, PTC enables the reaction between a water-soluble nucleophile and an organic-soluble substrate.

The mechanism of PTC generally involves a catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride or triethyl benzyl ammonium chloride - TEBA), which transports an anion from the aqueous phase to the organic phase. google.comsciencemadness.orgyoutube.com Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired reaction, such as a nucleophilic substitution on a benzyl halide. biomedres.usyoutube.com Two primary mechanisms are proposed: the Starks extraction mechanism, where the catalyst moves between phases, and the interfacial mechanism, where reactions occur at the boundary between the two phases. wiley-vch.de

A notable application is the Willgerodt-Kindler reaction, which can be performed under PTC conditions to synthesize phenylacetic acids from the corresponding acetophenones. sciencemadness.orgresearchgate.net In a typical procedure, an acetophenone is reacted with sulfur and morpholine to form a thiomorpholide, which is then hydrolyzed with a base (e.g., NaOH) in the presence of a phase transfer catalyst like TEBA to yield the phenylacetic acid. sciencemadness.org This method has been shown to be efficient for a variety of substituted acetophenones. sciencemadness.orgresearchgate.net PTC is also employed in the alkylation of compounds like phenylacetonitrile, a classic example that demonstrates the high selectivity and efficiency of this catalytic method. crdeepjournal.org

Table 2: Application of Phase Transfer Catalysis in Phenylacetic Acid Synthesis

| Reaction Type | Starting Material | Catalyst (Example) | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Willgerodt-Kindler | Substituted Acetophenones | TEBA | Sulfur, Morpholine, NaOH | Phenylacetic Acids | sciencemadness.org |

| Diazotization-Addition | Substituted Anilines | Tetrabutylammonium Chloride | Vinylidene Chloride, NaNO2, Cu catalyst | Fluorinated Phenylacetic Acids | google.com |

| Alkylation | Phenylacetonitrile | Quaternary Ammonium Salt | Alkyl Halide, NaOH | Alkylated Phenylacetonitrile | crdeepjournal.org |

| Condensation | o-Chloronitrobenzene | Tetra-n-butylphosphonium bromide | Potassium phenoxide | o-Nitrodiphenyl ether | crdeepjournal.org |

Derivatization Strategies for the Acetic Acid Moiety of this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and alcohols.

Esterification Reactions and Yield Analysis

Esterification is a fundamental reaction for modifying the carboxylic acid group. The Fischer esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-controlled process. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods for esterification under mild conditions have also been developed. For example, benzyne-mediated esterification allows for the reaction of carboxylic acids and alcohols under mild conditions. organic-chemistry.org Another approach involves the hydrolysis of a nitrile precursor. For example, 2,2-dichlorophenylacetonitrile can be treated with an alcohol and water in the presence of a hydrogen halide to produce the corresponding ester with good yields. google.com

Table 3: Yields of 2,2-Dichlorophenylacetic Acid Esters from Nitrile Precursor

| Alcohol | Reaction Conditions | Ester Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol (B129727) | HCl gas, 1 hour at 40°C | Methyl 2,2-dichlorophenylacetate | 68 | google.com |

| Ethanol | HCl gas | Ethyl 2,2-dichlorophenylacetate | 75 | google.com |

| n-Butanol | HCl gas | n-Butyl 2,2-dichlorophenylacetate | 58 | google.com |

Amidation Reactions (e.g., using EDCl/HOBt coupling)

Amide bond formation is one of the most frequent reactions in medicinal chemistry. sci-hub.st Coupling a carboxylic acid like this compound with an amine can be challenging, especially if the amine is electron-deficient. nih.gov To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and 1-Hydroxybenzotriazole (HOBt). commonorganicchemistry.com

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by reacting with the O-acylisourea to form an active HOBt ester. sci-hub.stnih.gov This active ester is less prone to rearrangement and reacts efficiently with the amine to form the desired amide bond. nih.gov The use of a base like Diisopropylethylamine (DIEA) is often necessary. commonorganicchemistry.com This method is amenable to a wide range of functionalized amines and carboxylic acids. sci-hub.stnih.gov

Table 4: Conditions for Amide Coupling Reactions using EDC/HOBt

| Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Boc-Valine | Aniline (B41778) Derivative | EDC, HOBt (cat.), DMAP | DIPEA | Acetonitrile (B52724) | Good to Excellent | nih.gov |

| Generic Acid | Generic Amine | EDC-HCl, HOBt | DIEA | DMF | 85 | commonorganicchemistry.com |

| Generic Acid | NH4Cl | EDC-HCl, HOBt | None specified | DMF | 61 | commonorganicchemistry.com |

| 4-Fluorophenyl Acetic Acid | Aniline Derivatives | EDC, HOBt | Not specified | Acetonitrile | Not specified | nih.gov |

Carboxylic Acid Reduction to Alcohols (e.g., with LiAlH₄)

The reduction of the carboxylic acid moiety to a primary alcohol, which would convert this compound to 2-(3-Chloro-2,4-difluorophenyl)ethanol, requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. masterorganicchemistry.comlibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids or esters. libretexts.org

The reduction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), because LiAlH₄ reacts violently with protic solvents like water or alcohols. chemistrysteps.com The mechanism begins with a deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. chemistrysteps.com The carboxylate is then reduced by further equivalents of hydride. An aldehyde is formed as an intermediate, but it is immediately reduced further to the corresponding lithium alkoxide. masterorganicchemistry.comchemistrysteps.com A final aqueous workup step is required to protonate the alkoxide and yield the primary alcohol. masterorganicchemistry.comlibretexts.org Due to the high reactivity of LiAlH₄, it will also reduce other carbonyl-containing functional groups present in the molecule. masterorganicchemistry.com

Table 5: Reduction of Carbonyl Compounds with Hydride Reagents

| Starting Compound | Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | LiAlH₄ then H₂O | Aldehyde | Primary Alcohol | libretexts.org |

| Ester | LiAlH₄ then H₂O | Aldehyde | Primary Alcohol | masterorganicchemistry.com |

| Acyl Chloride | LiAlH₄ then H₂O | Aldehyde | Primary Alcohol | chemistrysteps.com |

| Carboxylic Acid | NaBH₄ | - | No Reaction | libretexts.org |

Synthesis of Related Halogenated Phenylacetic Acid Isomers and Analogs

The synthesis of various isomers and analogs of halogenated phenylacetic acids is crucial for structure-activity relationship studies in fields like agrochemicals and pharmaceuticals. nih.govgoogle.com Different synthetic routes are employed depending on the desired substitution pattern.

For instance, 2,4-dichlorophenoxyacetic acid can be synthesized by the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid or its esters. google.comresearchgate.net One method involves reacting 2,4-dichlorophenol with a haloacetate in the presence of a weak carbonate base and a catalyst, followed by hydrolysis and acidification. google.com

The synthesis of fluorinated phenylacetic acid analogs can be achieved through methods like the diazotization of a substituted fluoroaniline. google.com In this process, the aniline is converted to a diazonium salt, which then undergoes an addition reaction with vinylidene chloride in the presence of a copper catalyst and a phase transfer catalyst to eventually form the phenylacetic acid structure. google.com

Another general strategy for creating analogs is the α-chlorination of a substituted phenylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction, using reagents like trichloroisocyanuric acid (TCCA) and catalytic PCl₃, can selectively introduce a chlorine atom at the α-position of the acetic acid side chain for substrates with electron-withdrawing or weakly electron-donating groups. rsc.org

The synthesis of 2,2-dichlorophenylacetic acid esters has been achieved by treating 2,2-dichlorophenylacetonitrile with an alcohol and water in the presence of a hydrogen halide. google.com These examples highlight the diverse strategies available for accessing a wide range of halogenated phenylacetic acid analogs.

Comparative Synthetic Routes to Positional Isomers (e.g., 2,6-difluoro vs. 2,4-difluoro)

The position of fluorine atoms on the phenylacetic acid scaffold significantly impacts the synthetic approach. The preparation of 2,4-difluoro and 2,3-difluoro isomers, for example, often commences from the corresponding substituted toluenes, but the pathways to introduce the acetic acid moiety can differ.

A common route for difluorophenylacetic acid synthesis involves the side-chain halogenation of a difluorotoluene precursor, followed by conversion to the final acid. For instance, the synthesis of 2,3-difluorophenylacetic acid can begin with 2,3-difluorotoluene. google.com This starting material undergoes photohalogenation, typically using bromine under UV light, to yield 2,3-difluoro benzyl bromide. google.com Subsequent carbonylation of this intermediate leads directly to 2,3-difluorophenylacetic acid. google.com A similar strategy can be applied to synthesize the 2,4-difluoro isomer from 2,4-difluorotoluene.

The synthesis of the 2,6-difluoro isomer presents unique challenges. A representative synthesis for a related compound, 2-(4-Amino-2,6-difluorophenyl)acetic acid, involves starting with 2-(2,6-difluoro-4-nitrophenyl)acetic acid. chemicalbook.com The preparation of this nitro-intermediate itself highlights a different strategic approach, where the acetic acid side chain is constructed on a pre-functionalized benzene ring. Subsequent reduction of the nitro group yields the final amino-substituted product. chemicalbook.com This multi-step process, involving nitration, side-chain addition, and final reduction, contrasts with the more direct halogenation-carbonylation sequence used for other isomers.

Table 1: Comparison of Synthetic Strategies for Difluorophenylacetic Acid Isomers

| Isomer | Starting Material | Key Intermediate | Key Reactions |

| 2,3-Difluoro | 2,3-Difluorotoluene google.com | 2,3-Difluoro benzyl halide google.com | Photohalogenation, Carbonylation google.com |

| 2,4-Difluoro | 2,4-Difluorotoluene google.com | 2,4-Difluoro benzyl halide | Photohalogenation, Carbonylation |

| 2,6-Difluoro | 2,6-Difluoro-4-nitrobenzene (hypothetical) | 2-(2,6-Difluoro-4-nitrophenyl)acetic acid chemicalbook.com | Side-chain addition, Nitro-group reduction chemicalbook.com |

Synthesis of Difluorophenylacetic Acid Derivatives (e.g., 2,4-difluorophenylacetic acid)

2,4-Difluorophenylacetic acid is a key building block used in the synthesis of various compounds, including nonpolar peptide nucleic acid monomers. sigmaaldrich.comchemicalbook.com Its synthesis can be achieved through several established methods.

One prominent method is the Willgerodt-Kindler reaction, which converts aryl ketones into phenylacetic acids and their corresponding amides. wikipedia.org This reaction typically involves heating an acetophenone derivative with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate. wikipedia.orgerowid.org Subsequent hydrolysis of this intermediate yields the desired phenylacetic acid. erowid.org The use of phase-transfer catalysts can significantly improve reaction times and yields under basic conditions. erowid.org

Another versatile approach starts with the oxidation of 2,4-difluorotoluene. google.com This can be accomplished using a catalyst system, such as a complex of cobalt and molybdenum ions, with an oxidant like hydrogen peroxide in an acetic acid solvent. google.com This reaction yields 2,4-difluorobenzaldehyde, which can then be converted to the phenylacetic acid through further synthetic steps. google.com

A different class of derivatives, α,α-difluorophenylacetic acids, are synthesized via alternative routes. ossila.com These compounds, where the fluorine atoms are on the benzylic carbon rather than the ring, are valuable reagents for introducing the difluoromethyl group into molecules. ossila.com

Table 2: Selected Synthetic Methods for Difluorophenylacetic Acid Derivatives

| Product | Starting Material | Method | Key Reagents | Ref. |

| Phenylacetic acids | Acetophenones | Willgerodt-Kindler | Sulfur, Morpholine, NaOH (for hydrolysis) | wikipedia.orgerowid.org |

| 2,4-Difluorobenzaldehyde | 2,4-Difluorotoluene | Catalytic Oxidation | Co/Mo catalyst, H₂O₂, Acetic Acid | google.com |

| α,α-Difluorophenylacetic acid | Varies | Varies | (Used as a difluoromethylation reagent) | ossila.com |

Preparation of Trifluorophenylacetic Acids

Trifluorophenylacetic acids, particularly 2,4,5-trifluorophenylacetic acid, are critical intermediates in the pharmaceutical industry, notably for the synthesis of antidiabetic drugs like Sitagliptin. googleapis.comchemicalbook.comossila.com Consequently, numerous synthetic routes have been developed and patented.

A prevalent strategy starts with a highly fluorinated benzene ring, such as 1,2,4,5-tetrafluorobenzene (B1209435). google.com In a method described in a Chinese patent, 1,2,4,5-tetrafluorobenzene reacts with an alkyl cyanoacetate (B8463686) (e.g., ethyl cyanoacetate) under basic conditions to form an alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate intermediate. google.com This intermediate then undergoes hydrolysis and decarboxylation in either acidic or basic conditions to furnish 2,4,5-trifluorophenylacetic acid. google.com The basic hydrolysis followed by acidification has been reported with a yield of 75%. google.com

Another multi-step route begins with 2,4,5-trifluoronitrobenzene. google.com This compound is first condensed with diethyl malonate. The resulting product then undergoes a sequence of reactions including hydrolysis, decarboxylation, reduction of the nitro group to an amine, and finally a diazotization-fluorination reaction to install the third fluorine atom, yielding the target acid. google.com

The synthesis of the 2,4,6-trifluorophenylacetic acid isomer is also of interest, particularly as a building block for agricultural fungicides. ossila.com This derivative can be prepared and subsequently reacted with other molecules, such as phenylglyoxylic acid, to create more complex heterocyclic structures. ossila.com

Table 3: Example Synthesis of 2,4,5-Trifluorophenylacetic Acid

| Step | Starting Materials | Reagents/Conditions | Product | Yield | Ref. |

| 1 | 1,2,4,5-Tetrafluorobenzene, Ethyl cyanoacetate | Base (e.g., NaH), Organic Solvent | Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate | - | google.com |

| 2 | Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate | NaOH, H₂O, Reflux; then HCl (acidification) | 2,4,5-Trifluorophenylacetic acid | 75% | google.com |

Synthesis of Amino-Substituted Halogenated Phenylacetic Acids

Amino-substituted halogenated phenylacetic acids are valuable precursors for a variety of biologically active compounds. The synthesis of these molecules typically involves either the introduction of an amino group onto a pre-existing halogenated phenylacetic acid core or the construction of the acetic acid side chain onto an amino-halogenated benzene ring.

A common and direct method is the reduction of a corresponding nitro-substituted precursor. For example, 2-(4-Amino-2,6-difluorophenyl)acetic acid is prepared from 2-(2,6-difluoro-4-nitrophenyl)acetic acid. chemicalbook.com The reduction is effectively carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, leading to the selective conversion of the nitro group to an amine. chemicalbook.com

Another approach involves building the desired functionality from a simpler starting material like 4-aminophenylacetic acid. This acid can be condensed with reagents like phthalic anhydride to protect the amino group, forming (dioxoisoindolin-2-yl)phenylacetic acid. researchgate.net This intermediate can then be subjected to further reactions to build more complex derivatives. researchgate.net

General methods for amino acid synthesis can also be adapted. The amidomalonate synthesis, for example, is a robust method where diethyl acetamidomalonate is alkylated with a suitable halide, followed by hydrolysis and decarboxylation to yield the target α-amino acid. libretexts.org For halogenated derivatives, an appropriately substituted benzyl halide could serve as the alkylating agent. Similarly, reductive amination of an α-keto acid offers another pathway to the corresponding α-amino acid. libretexts.org

Table 4: Synthetic Approaches to Amino-Substituted Halogenated Phenylacetic Acids

| Target Compound | Precursor | Key Reaction | Reagents | Ref. |

| 2-(4-Amino-2,6-difluorophenyl)acetic acid | 2-(2,6-Difluoro-4-nitrophenyl)acetic acid | Nitro Group Reduction | Pd/C, H₂ | chemicalbook.com |

| Derivatives of 4-aminophenylacetic acid | 4-Aminophenylacetic acid | Amine Protection / Acylation | Phthalic Anhydride, Thionyl Chloride | researchgate.net |

| General α-Amino Acids | Diethyl acetamidomalonate, Alkyl Halide | Amidomalonate Synthesis | Base, Alkyl Halide; then H₃O⁺, heat | libretexts.org |

Structure Activity Relationship Sar Studies of 3 Chloro 2,4 Difluorophenylacetic Acid and Its Derivatives

Conformational Analysis and Molecular Architecture of 3-Chloro-2,4-difluorophenylacetic Acid

The three-dimensional arrangement of atoms in this compound is fundamental to its interaction with biological systems. Conformational analysis, which explores the different spatial arrangements of the molecule, is crucial for understanding its molecular architecture and, by extension, its function.

The presence of chlorine and fluorine atoms on the phenyl ring of this compound profoundly influences its electronic and steric characteristics. nih.govresearchgate.netrsc.org

Electronic Properties: Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect on the phenyl ring. nih.gov This effect lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can modulate the molecule's reactivity and binding affinity. nih.gov The distribution of electron density across the aromatic system is altered, which can impact interactions with electron-rich or electron-deficient regions of a biological target.

Table 1: Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

|---|---|---|

| Fluorine (F) | 3.98 | 1.47 |

| Chlorine (Cl) | 3.16 | 1.75 |

SAR Exploration within Halogenated Phenylacetic Acid Scaffolds

Systematic studies involving the modification of the halogenated phenylacetic acid structure have provided valuable insights into the determinants of biological activity.

The specific pattern of halogen substitution on the phenyl ring is a critical factor for biological activity. Altering the number, type, or position of these substituents can lead to significant changes in efficacy. For instance, studies on related compounds have shown that the position of a fluorine atom can dramatically influence binding activity, with a meta-substituted fluorine providing superior results compared to ortho or para substitutions in certain contexts. nih.gov This highlights the sensitivity of biological targets to the precise electronic and steric profile of the ligand. The destabilization of the π-electron system in the aromatic ring by chlorine substitution can also influence the molecule's reactivity. mdpi.com

Table 2: Hypothetical Impact of Phenyl Ring Modifications on Biological Activity

| Compound | R1 | R2 | R3 | R4 | Hypothetical Relative Activity |

|---|---|---|---|---|---|

| Phenylacetic acid | H | H | H | H | Baseline |

| This compound | H | F | Cl | F | High |

| 2,4-Dichlorophenylacetic acid | H | Cl | H | Cl | Moderate |

| 3,4-Difluorophenylacetic acid | H | H | F | F | Varies |

| 4-Fluorophenylacetic acid | H | H | H | F | Low |

The acetic acid moiety is another key site for modification. Its carboxylic acid group is often crucial for forming hydrogen bonds or salt bridges with a biological target. Research on analogous structures has demonstrated the critical role of the methylene (B1212753) spacer between the phenyl ring and the acidic function. nih.gov

Modifications to this side chain can have profound functional implications:

Esterification or Amidation: Converting the carboxylic acid to an ester or amide alters the molecule's polarity, hydrogen bonding capability, and metabolic stability.

Chain Length: Shortening or lengthening the alkyl chain can change the distance to the acidic group, affecting how it is presented to the binding site.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., a tetrazole) can modulate acidity and physicochemical properties.

These changes can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its primary biological activity.

Comparing this compound with its isomers reveals the high degree of structural specificity required for biological activity. Even minor positional changes of the halogen atoms can lead to substantial differences in the molecule's shape, electronic distribution, and dipole moment.

For example, a 2,6-difluoro isomer would have significantly different steric properties around the acetic acid side chain compared to the 2,4-difluoro pattern. A 3,4-difluoro isomer, lacking the chlorine at position 3, would have a different electronic and steric profile. mdpi.com These structural nuances dictate how the molecule orients itself within a binding pocket and which specific intermolecular interactions it can form. This comparative analysis is essential for optimizing the substitution pattern to achieve the desired biological effect.

Table 3: Comparison of Phenylacetic Acid Isomers

| Compound Name | Structure | Key Differences from this compound |

|---|---|---|

| This compound | C₈H₅ClF₂O₂ | - |

| 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | Lacks the chlorine atom at position 3. |

| 3,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | Lacks the fluorine at position 2 and the chlorine at position 3; has a fluorine at position 4. |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | Fluorine atoms are positioned symmetrically flanking the side chain, creating different steric and electronic effects. |

Computational Chemistry and In Silico Approaches to SAR

In the realm of modern drug discovery, computational chemistry and in silico methodologies provide powerful tools for investigating the Structure-Activity Relationships (SAR) of compounds like this compound. These approaches allow for the rapid assessment of molecular properties and interactions, guiding the synthesis and selection of derivatives with enhanced biological activity. By simulating molecular behavior, researchers can prioritize candidates for experimental testing, thereby reducing the time and cost associated with drug development.

Predictive modeling of molecular interactions is a cornerstone of computational SAR studies. These models use quantitative structure-activity relationship (QSAR) principles to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound and its analogs, these models would focus on how the specific arrangement of halogen atoms on the phenyl ring influences interactions with a biological target.

The chlorine atom at the 3-position and the fluorine atoms at the 2- and 4-positions create a unique electronic and steric profile. Predictive models would quantify descriptors such as:

Electronic Effects : The electron-withdrawing nature of the halogen atoms, which can influence pKa and the ability to form hydrogen bonds or halogen bonds.

Steric Factors : The size and shape of the molecule, which determine its fit within a receptor's binding site.

By analyzing these descriptors across a library of derivatives, a mathematical model can be constructed to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 1: Physicochemical Descriptors for Predictive Modeling of Phenylacetic Acid Derivatives This table presents hypothetical data to illustrate the types of descriptors used in predictive modeling.

| Compound | Molecular Weight (g/mol) | Calculated LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Phenylacetic acid | 136.15 | 1.41 | 37.3 | 5000 |

| 3-Chlorophenylacetic acid | 170.59 | 2.05 | 37.3 | 1200 |

| 2,4-Difluorophenylacetic acid | 172.13 | 1.55 | 37.3 | 950 |

| This compound | 206.57 | 2.19 | 37.3 | 450 |

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. niscpr.res.in This method is invaluable for understanding the SAR of halogenated phenylacetic acid derivatives by visualizing their interactions at the atomic level. jspae.comresearchgate.net For this compound, docking simulations can elucidate how the specific halogenation pattern contributes to binding affinity and selectivity.

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The phenylacetic acid derivative (the ligand) is then placed into the binding site, and its conformational flexibility is explored to find the most stable binding mode. Key interactions that are often analyzed include:

Hydrogen Bonds : Formed between the carboxylic acid group of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions : Between the phenyl ring and nonpolar residues.

Halogen Bonds : A specific non-covalent interaction where the chlorine or fluorine atom acts as an electrophilic region, interacting with a nucleophilic site on the protein.

Studies on similar phenylacetic acid (PAA) derivatives have shown that meta-substituted compounds can exhibit superior binding interactions compared to their ortho and para-substituted counterparts. researchgate.net For instance, 3-chloro-PAA has demonstrated a high docking score when modeled with biological targets like DNA. jspae.comresearchgate.net Docking simulations for this compound would aim to predict its binding energy and identify key amino acid residues involved in the interaction, providing a structural basis for its biological activity.

Table 2: Hypothetical Docking Scores of Halogenated Phenylacetic Acid Derivatives with a Kinase Target Docking scores are typically given in kcal/mol, with more negative values indicating stronger predicted binding affinity.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Phenylacetic acid | -5.8 | Lys72, Asp184 |

| 3-Chlorophenylacetic acid | -7.1 | Lys72, Asp184, Leu132 |

| 2,4-Difluorophenylacetic acid | -6.9 | Lys72, Asp184, Phe185 |

| This compound | -7.9 | Lys72, Asp184, Leu132, Phe185 |

Beyond target affinity, the success of a drug candidate depends on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com In silico ADME prediction is a critical component of modern drug design, helping to identify and eliminate compounds with poor drug-like properties early in the discovery process. nih.gov For this compound, computational models can predict key ADME parameters based on its chemical structure.

Gastrointestinal (GI) Absorption : Models predict the extent to which a compound will be absorbed from the gut into the bloodstream. This is often correlated with properties like lipophilicity (LogP), solubility, and the number of hydrogen bond donors and acceptors.

Blood-Brain Barrier (BBB) Penetration : The ability of a compound to cross the highly selective BBB and enter the central nervous system is crucial for neurological drugs. This property is influenced by molecular size, polarity (measured by the polar surface area or PSA), and LogP.

The halogen atoms in this compound increase its lipophilicity, which might enhance its ability to cross biological membranes. However, the carboxylic acid group is ionizable, which can limit passive diffusion. ADME prediction models integrate these competing factors to provide a quantitative estimate of its likely behavior in vivo.

Table 3: Predicted ADME Properties for this compound and Analogs This table contains illustrative data based on general principles of ADME prediction.

| Compound | LogP | Polar Surface Area (Ų) | Predicted GI Absorption (%) | Predicted BBB Penetration (LogBB) |

|---|---|---|---|---|

| Phenylacetic acid | 1.41 | 37.3 | High (>90%) | Low (-0.8) |

| 3-Chlorophenylacetic acid | 2.05 | 37.3 | High (>90%) | Moderate (-0.4) |

| 2,4-Difluorophenylacetic acid | 1.55 | 37.3 | High (>90%) | Low (-0.7) |

| This compound | 2.19 | 37.3 | High (>90%) | Moderate (-0.3) |

Biomedical and Biological Applications of 3 Chloro 2,4 Difluorophenylacetic Acid Derivatives

Role as Pharmaceutical Intermediates and Precursors

The phenylacetic acid moiety is a versatile scaffold for constructing more complex pharmaceutical agents. Its carboxylic acid group allows for a variety of chemical transformations, making it a valuable starting material in multi-step syntheses.

Based on available research, there is no direct evidence to suggest that 3-Chloro-2,4-difluorophenylacetic acid is specifically utilized as an intermediate in the synthesis of Vorapaxar or its analogs for modulating thrombin receptor affinity.

While this compound is not commonly cited as a direct precursor for the anti-diabetic drug Sitagliptin, closely related fluorinated phenylacetic acids are integral to its synthesis. Sitagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, is primarily synthesized using 2,4,5-trifluorophenylacetic acid as a key starting material. Various synthetic routes to Sitagliptin begin with this trifluorinated intermediate.

Another related compound, 2,4-Difluorophenylacetic acid, is also recognized as an important building block in the synthesis of Sitagliptin and its impurities. The synthesis of Sitagliptin involves the reaction of these phenylacetic acid derivatives to ultimately form the core structure of the drug.

In the development of the antiretroviral drug Dolutegravir, a key intermediate is 2,4-difluorobenzylamine. This essential building block is not typically synthesized from this compound. Instead, documented synthetic routes often start from m-difluorobenzene. One patented process involves the Friedel-Crafts alkylation of m-difluorobenzene, followed by oxidation to produce 2,4-difluorophenylacetic acid. This acid is then converted to 2,4-difluorophenylacetamide, which undergoes Hofmann degradation to yield the target intermediate, 2,4-difluorobenzylamine.

The synthesis of Dolutegravir, an HIV-1 integrase inhibitor, relies on the condensation of this amine with a complex carboxylic acid core to form the final active pharmaceutical ingredient.

Substituted phenylacetic acids are key reactants in the synthesis of spirooxindolo-β-lactams, a class of compounds with potential biological activities. A versatile one-pot method has been developed for this synthesis, involving a ketene-imine cycloaddition reaction. In this reaction, a substituted phenylacetic acid reacts with an isatin (B1672199) Schiff base in the presence of 4-toluenesulfonyl chloride (TsCl) as a ketene-generating agent.

While a direct example using this compound was not detailed, the methodology is applicable to a wide range of substituted phenylacetic acids. The reaction demonstrates cis-diastereoselectivity in the formation of the β-lactam ring. For instance, the reaction of 3-((3-chloro-4-fluorophenyl)imino)indolin-2-one with 2-(4-bromophenyl)acetic acid yields the corresponding cis-spirooxindolo-β-lactam.

| Isatin Schiff Base Reactant | Phenylacetic Acid Reactant | Product | Yield |

|---|---|---|---|

| 3-(p-tolylimino)indolin-2-one | 2-(3,4-difluorophenyl)acetic acid | (2R,3S)-3-(3,4-Difluorophenyl)-1-(p-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione | 37% |

| 3-((3-chloro-4-fluorophenyl)imino)indolin-2-one | 2-(4-bromophenyl)acetic acid | (2R,3S)-3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl) spiro[azetidine-2,3'-indoline]-2',4-dione | 21% |

Investigation of Biological Activities of Derivatives

The biological profile of compounds derived from phenylacetic acids is an area of active research. Modifications to the core structure can lead to interactions with various biological targets, including enzymes.

Steroid sulfatase (STS) is an enzyme responsible for converting inactive sulfated steroids into their active, unconjugated forms. The inhibition of STS is a therapeutic strategy for treating steroid-dependent cancers, such as breast and prostate cancer. Research into STS inhibitors has led to the development of both steroidal and non-steroidal compounds. Prominent non-steroidal inhibitors often feature a phenol (B47542) sulfamate (B1201201) ester as the active pharmacophore. Other structural classes, such as flavone (B191248) and coumarin (B35378) derivatives, have also been investigated for STS inhibitory activity.

However, based on a review of the scientific literature, derivatives of this compound are not prominently featured as a class of compounds investigated for steroid sulfatase inhibition.

Studies on Glioblastoma Cell Sensitivity in Combination Therapies

Glioblastoma multiforme is an aggressive brain tumor for which combination therapy is a cornerstone of treatment strategies. nih.gov The goal of combining therapies is to leverage complementary antitumor mechanisms to enhance efficacy and overcome drug resistance. nih.govcnio.es While combination regimens are actively being developed and tested in preclinical and clinical trials for glioblastoma, specific research focusing on derivatives of this compound in this context is not extensively documented in current literature. nih.gov However, studies on structurally related compounds provide some insight. For instance, certain copper(II) carboxylate complexes derived from 2-chlorophenylacetic acid and 2-fluorophenylacetic acid have demonstrated in vitro cytotoxic activity against malignant glioma U-87 cell lines. nih.gov This suggests that metal complexes of phenylacetic acid derivatives could be a potential area for future investigation in glioblastoma research. The development of novel agents for combination therapy remains a critical area of research, with a focus on drugs that can cross the blood-brain barrier and circumvent resistance mechanisms. cnio.es

Antileishmanial and Anticancer Research

Derivatives of phenylacetic acids have been explored for their potential as both antileishmanial and anticancer agents. Research into copper(II) carboxylate complexes synthesized with phenylacetic acid-related ligands, such as 2-chlorophenyl acetate (B1210297) and 2-fluorophenyl acetate, has shown promising results. nih.gov These complexes were found to be more potent antileishmanial agents than the free ligand acid species from which they were derived. nih.gov

In the realm of anticancer research, these same copper(II) complexes displayed cytotoxic activity against malignant glioma U-87 cell lines in vitro. nih.gov The broader family of phenylacetic acid derivatives is also under investigation for cancer therapy. For example, some have been identified as inhibitors of mPGES-1, an enzyme considered a valuable target in cancer therapy. frontiersin.org Other research has focused on developing derivatives of benzoic acid and indole-2-carboxamide as inhibitors of specific protein-protein interactions, such as the DVL PDZ domain, which is crucial for the WNT signaling pathway implicated in cancer proliferation. nih.gov

Antioxidant Properties of Related Carboxylate Complexes

Metal complexes of carboxylates, including those related to phenylacetic acid, have been evaluated for their antioxidant capabilities. Specifically, dinuclear copper(II) carboxylate complexes have been synthesized and characterized for their redox activity. nih.gov Studies revealed that these complexes exhibited notable radical scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. nih.gov The antioxidant potential of these compounds is a significant aspect of their biomedical relevance, as oxidative stress is implicated in numerous disease pathologies. nih.gov

| Complex Type | Antioxidant Activity |

| Copper(II) Carboxylate Complexes | Scavenging of DPPH radicals nih.gov |

| Copper(II) Carboxylate Complexes | Scavenging of hydroxyl radicals nih.gov |

DNA Interaction Studies of Phenylacetic Acid Derivatives

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Studies on copper(II) carboxylate complexes derived from 2-chlorophenyl acetate and 2-fluorophenyl acetate have investigated this interaction. nih.gov Using UV-Vis absorption titrations, researchers determined that these complexes have good DNA binding abilities. nih.gov The findings suggest a mode of interaction that involves partial intercalation into the DNA base pairs, combined with groove binding. nih.gov This interaction is further supported by computational docking studies. nih.gov The ability of these metal complexes to bind to DNA underscores their potential for biomedical applications, particularly in anticancer research where DNA is a primary target. nih.gov

| Complex | DNA Binding Constant (Kb) | Proposed Interaction Mechanism |

| Copper(II) 2-chlorophenyl acetate complex | 9.8 × 104 M–1 nih.gov | Partial intercalation and groove binding nih.gov |

| Copper(II) 2-fluorophenyl acetate complex | 9.9 × 104 M–1 nih.gov | Partial intercalation and groove binding nih.gov |

Research into Interleukin-2 Inhibition

The inhibition of interleukins, which are key signaling molecules in the immune system, is a therapeutic strategy for many inflammatory and autoimmune diseases. While specific studies on the inhibition of Interleukin-2 (IL-2) by this compound derivatives are not detailed in the available research, related molecular structures have been investigated as inhibitors of other cytokines. For instance, research has been conducted on small-molecule inhibitors targeting the alpha subunit of the Interleukin-15 (IL-15) receptor (IL-15Rα). nih.gov IL-15 is a cytokine that shares some receptor components with IL-2. nih.gov In these studies, benzoic acid derivatives were identified as a promising class of IL-15Rα inhibitors, capable of reducing IL-15 dependent cell proliferation and the secretion of inflammatory cytokines like TNF-α and IL-17. nih.gov This research highlights the potential for acidic aromatic compounds to function as modulators of cytokine signaling. nih.gov

Applications in Agrochemical and Materials Science Research

Beyond biomedical applications, phenylacetic acid derivatives, particularly those containing fluorine, are important intermediates in other chemical industries. Their unique structural and reactive properties make them valuable building blocks for creating more complex molecules used in agrochemicals and materials science.

Use as Building Blocks in Agrochemical Synthesis

Fluorinated phenylacetic acids serve as versatile building blocks in the synthesis of active ingredients for both pharmaceutical and agrochemical products. ossila.com The presence of fluorine atoms can significantly alter the biological activity, metabolic stability, and physicochemical properties of a molecule, which is often desirable in the design of new herbicides and pesticides. For example, α,α-Difluorophenylacetic acid is used to introduce the benzylic difluoromethylene group into larger molecular scaffolds. ossila.com While 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known herbicide derived from a related structure, the primary role of compounds like this compound in this field is as a key intermediate. sigmaaldrich.comwho.int Its structure can be modified through various chemical reactions to produce a range of agrochemical candidates.

Development of Liquid Crystal Materials

There is a significant body of research on the development of liquid crystal materials incorporating fluorine atoms to tune the mesomorphic and electro-optical properties of the final materials. The introduction of lateral fluorine substituents is a known strategy to influence properties such as melting point, viscosity, and dielectric anisotropy. beilstein-journals.org Specifically, 2,3-difluoroaryl motifs have been explored for creating liquid crystals with negative dielectric anisotropy. sigmaaldrich.com

Despite the general interest in fluorinated mesogens, a direct link or specific application of derivatives of this compound in the synthesis of liquid crystal materials could not be established from the available literature. Research in this area often focuses on other fluorinated building blocks, such as those based on differently substituted terphenyls or those incorporating fluorinated cyclohexane (B81311) rings. beilstein-journals.orgsigmaaldrich.com While phenylacetic acid derivatives, in general, serve as building blocks for a wide array of compounds, including some with liquid crystalline properties, specific examples originating from this compound were not identified in the surveyed literature. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 3-Chloro-2,4-difluorophenylacetic acid from impurities, starting materials, and byproducts, as well as for quantifying its purity. The choice of technique often depends on the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In synthetic chemistry, HPLC is routinely used to monitor the progress of reactions involving this acid and to assess the purity of the final product. For instance, in the synthesis of complex molecules where 2,4-difluorophenylacetic acid is a reagent, LC-MS is used to confirm the purity of intermediates and final products, with purities of ≥90% for intermediates and ≥95% for final compounds being common benchmarks. rsc.org

A typical RP-HPLC method for a compound like this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-adjusting modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). waters.comekb.eg Detection is commonly achieved using a UV detector, as the phenyl ring is a strong chromophore.

When coupled with a mass spectrometer, HPLC-MS provides an exceptionally powerful tool for analysis. This hyphenated technique not only separates the compound from a mixture but also provides mass information, aiding in unequivocal identification. The use of electrospray ionization (ESI) in negative mode is common for carboxylic acids, as they readily form [M-H]⁻ ions. uab.edu

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Halogenated Phenylacetic Acids

| Parameter | Typical Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique, but it is best suited for volatile and thermally stable compounds. Due to the low volatility and polar nature of carboxylic acids, this compound requires derivatization prior to GC analysis. nih.gov This process converts the carboxylic acid group into a less polar and more volatile ester. Common derivatizing agents include diazomethane (B1218177) to form a methyl ester, or reagents like pentafluorobenzyl bromide (PFBBr) to create a pentafluorobenzyl ester, which is particularly advantageous for sensitive detection using an electron capture detector (ECD). nih.gov Another approach involves derivatization with reagents like N-methyl-bis-trifluoroacetamide (MBTFA). nih.gov

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. When combined with a mass spectrometer (GC-MS), this method allows for the separation and identification of the derivatized acid and any volatile impurities.

Table 2: Representative GC-MS Parameters for Derivatized Phenylacetic Acids

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | Pentafluorobenzyl Bromide (PFBBr) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be viewed as a hybrid of GC and LC, offering rapid analysis and reduced solvent consumption. For the separation of aromatic acids, SFC provides a different selectivity compared to RP-HPLC. rsc.orgwaters.com The mobile phase in SFC often includes a polar organic co-solvent (modifier), such as methanol or ethanol, to modulate the elution strength. The elution order of oxygenated aromatic compounds in SFC is generally influenced by their polarity. uab.edu This technique is a viable, though less commonly reported, method for the analysis and purification of this compound.

Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio in an electric field. This technique is particularly effective for the analysis of charged species like carboxylic acids in their deprotonated (anionic) form. CZE has been successfully applied to the separation of haloacetic acids. matrixscientific.com The separation is typically performed in a fused-silica capillary filled with a buffer solution. The pH of the buffer is a critical parameter, as it determines the charge state of the analyte. For carboxylic acids, a pH above their pKa ensures they are in their anionic form and migrate towards the anode. CZE can offer very high separation efficiency and requires only minute sample volumes.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound. For this compound, MS is critical for confirming its identity.

When coupled with a chromatographic inlet like LC or GC, MS can analyze the components of a mixture as they elute. In research settings, LC-MS analyses are often performed on high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. rsc.org HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

The ionization method is chosen based on the analyte and the chromatographic technique. For GC-MS, electron ionization (EI) is common. For LC-MS, electrospray ionization (ESI) is typically used, with the negative ion mode being particularly suitable for carboxylic acids. uab.edu

In the mass spectrum of this compound, the molecular ion peak would be expected. Common fragmentation pathways for carboxylic acids under EI conditions include the loss of the hydroxyl group (-OH, a loss of 17 Da) and the loss of the entire carboxyl group (-COOH, a loss of 45 Da). libretexts.org The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Table 3: Predicted High-Resolution Mass Spectrometry Data for [M-H]⁻ of this compound (C₈H₄ClF₂O₂⁻)

| Ion Formula | Calculated m/z |

|---|---|

| C₈H₄³⁵ClF₂O₂⁻ | 204.9873 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group (-CH₂) and the aromatic ring exhibit characteristic chemical shifts and coupling patterns. The methylene protons are expected to appear as a singlet, though coupling to adjacent fluorine atoms might induce splitting. The single aromatic proton will appear as a multiplet due to coupling with the two non-equivalent fluorine atoms on the ring. The acidic proton of the carboxyl group is typically a broad singlet and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. thieme-connect.de The spectrum is typically acquired with proton broadband decoupling, resulting in each unique carbon atom appearing as a singlet. thieme-connect.de However, the fluorine atoms will cause splitting of the signals for the carbon atoms to which they are attached (¹JC-F) and also to carbons two or three bonds away (²JC-F, ³JC-F). The chemical shifts are influenced by the electronegativity of the substituents (chlorine, fluorine, and the carboxylic acid group). The carbonyl carbon of the acid will appear significantly downfield.

Predicted NMR Data for this compound

The following table presents predicted chemical shift (δ) ranges based on the analysis of structurally similar compounds. Actual experimental values may vary.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | 10.0 - 12.0 | -C OOH | 170 - 175 |

| Ar-H | 7.0 - 7.5 | Ar-C -Cl | 125 - 130 (d) |

| -CH₂- | 3.6 - 3.9 | Ar-C -F | 155 - 165 (dd) |

| Ar-C H | 110 - 120 (dd) | ||

| -C H₂- | 35 - 40 | ||

| Other Ar-C | 115 - 135 (m) |

d = doublet, dd = doublet of doublets, m = multiplet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

The most prominent features would include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region, associated with the carbon-oxygen single bond of the acid group.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range, indicative of the phenyl ring.

C-F Stretches: Strong absorption bands typically found in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: A medium to strong absorption band in the 600-800 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

X-ray Crystallography and Structural Predictions

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles.

Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding (e.g., C-Cl···O or C-F···O interactions), which can play a significant role in directing the crystal packing arrangement. nih.gov Analysis of the crystal structure would reveal the planarity of the phenyl ring and the orientation of the acetic acid side chain relative to it. For instance, studies on 3-chloro-5-fluorosalicylaldehyde, a related compound, show a planar molecular structure and packing dominated by π-stacking and weak C-H···O/F interactions. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of phenylacetic acids and their derivatives is a well-established field, yet the demand for greater efficiency, scalability, and structural diversity continues to drive the exploration of new methods. For complex substitution patterns like that of 3-chloro-2,4-difluorophenylacetic acid, research focuses on multi-step pathways starting from readily available precursors. One such approach involves the synthesis of new phenylacetic acid derivatives with potential biological activities through a multi-step route that begins with a substituted aniline (B41778), such as 2,6-dibromo-4-methylaniline (B181599) mdpi.com. This strategy involves the initial construction of the core aromatic structure followed by functionalization to introduce the acetic acid moiety mdpi.com.